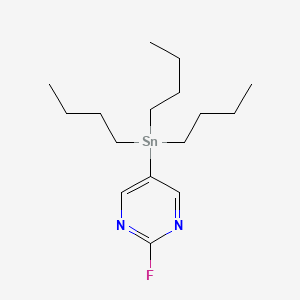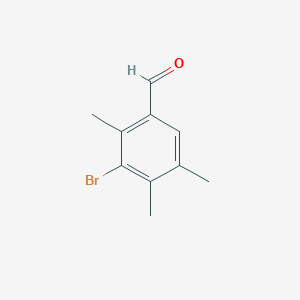
3-Bromo-2,4,5-trimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where three methyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5-trimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4,5-trimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-2,4,5-trimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4,5-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4,5-trimethylbenzaldehyde in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,4,6-trimethylbenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-3,4,5-trimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups.
Uniqueness
3-Bromo-2,4,5-trimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and a bromine atom on the benzene ring makes it a versatile intermediate for various chemical syntheses .
Eigenschaften
CAS-Nummer |
485814-90-2 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
3-bromo-2,4,5-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-6-4-9(5-12)8(3)10(11)7(6)2/h4-5H,1-3H3 |
InChI-Schlüssel |
ZMUHRKMXUHUBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)Br)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
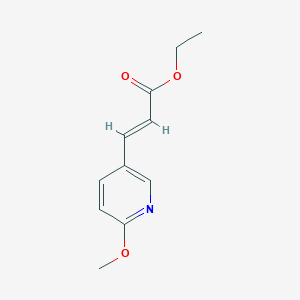
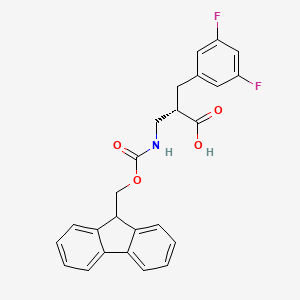
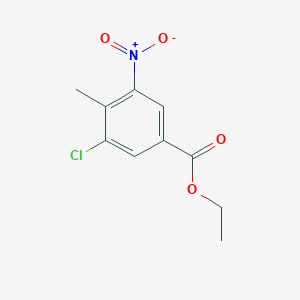
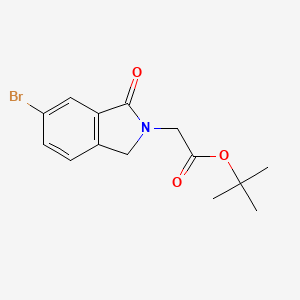
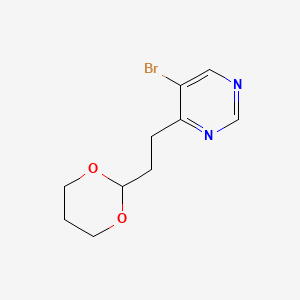
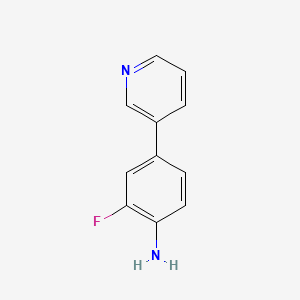

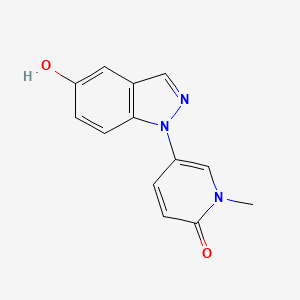
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
